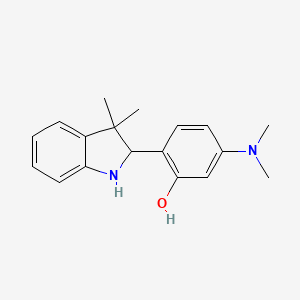
5-(Dimethylamino)-2-(3,3-dimethyl-2,3-dihydro-1H-indol-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Dimethylamino)-2-(3,3-dimethyl-2,3-dihydro-1H-indol-2-yl)phenol is an organic compound that belongs to the class of phenols and indoles. This compound is characterized by the presence of a dimethylamino group, a dihydroindole moiety, and a phenol group. Compounds with such structures are often studied for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)-2-(3,3-dimethyl-2,3-dihydro-1H-indol-2-yl)phenol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Moiety: Starting from a suitable precursor, such as an aniline derivative, the indole ring can be constructed through cyclization reactions.
Introduction of the Dimethylamino Group: This can be achieved through nucleophilic substitution reactions using dimethylamine.
Attachment of the Phenol Group: The phenol group can be introduced through electrophilic aromatic substitution or other suitable methods.
Industrial Production Methods
Industrial production of such compounds may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The indole moiety can be reduced under specific conditions.
Substitution: The dimethylamino group can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation Products: Quinones and related compounds.
Reduction Products: Reduced indole derivatives.
Substitution Products: Various substituted phenols and indoles.
Scientific Research Applications
5-(Dimethylamino)-2-(3,3-dimethyl-2,3-dihydro-1H-indol-2-yl)phenol may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Investigated for therapeutic uses.
Industry: Used in the synthesis of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. It may involve:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways: Signal transduction pathways, metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(Dimethylamino)-2-(3,3-dimethyl-2,3-dihydro-1H-indol-2-yl)aniline
- 5-(Dimethylamino)-2-(3,3-dimethyl-2,3-dihydro-1H-indol-2-yl)benzene
Uniqueness
The unique combination of the dimethylamino group, dihydroindole moiety, and phenol group in 5-(Dimethylamino)-2-(3,3-dimethyl-2,3-dihydro-1H-indol-2-yl)phenol may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
63405-12-9 |
|---|---|
Molecular Formula |
C18H22N2O |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
5-(dimethylamino)-2-(3,3-dimethyl-1,2-dihydroindol-2-yl)phenol |
InChI |
InChI=1S/C18H22N2O/c1-18(2)14-7-5-6-8-15(14)19-17(18)13-10-9-12(20(3)4)11-16(13)21/h5-11,17,19,21H,1-4H3 |
InChI Key |
WNNRIGPVEWECLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(NC2=CC=CC=C21)C3=C(C=C(C=C3)N(C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


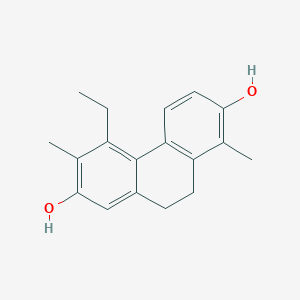
![2-[3-(4-Nitrophenyl)-3-oxoprop-1-en-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14496156.png)
![1-Ethyl-2-[(3-ethyl-2(3H)-benzoselenazolylidene)methyl]-6-methylquinolinium iodide](/img/structure/B14496158.png)

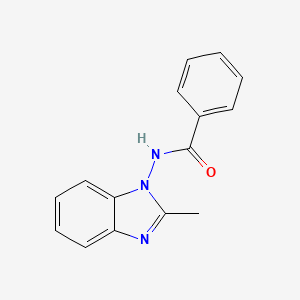
![1-[4-(1-Hydroxypropan-2-yl)phenyl]ethan-1-one](/img/structure/B14496178.png)
![3-Methyl-1,4-diphenyl-4,5-dihydro-1H-thieno[2,3-c]pyrazole](/img/structure/B14496183.png)
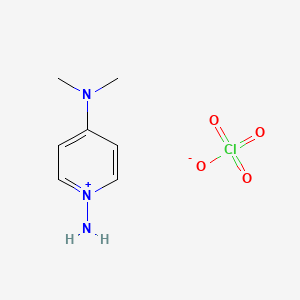

![[[Hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B14496197.png)
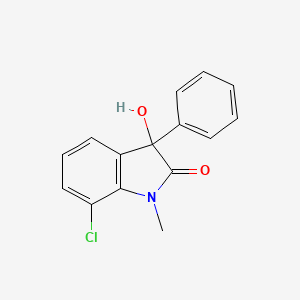

![2-Chloro-1-[3-(2-fluoroethoxy)-4-nitrophenoxy]-4-(methylsulfanyl)benzene](/img/structure/B14496207.png)
![6-[(4-Oxohexyl)oxy]-3,4-dihydroquinolin-2(1H)-one](/img/structure/B14496219.png)
